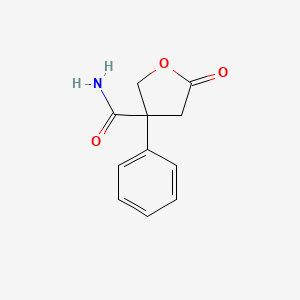

5-Oxo-3-phenyloxolane-3-carboxamide

Description

5-Oxo-3-phenyloxolane-3-carboxamide is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a phenyl group and a carboxamide group at position 3, along with a ketone moiety at position 5.

Properties

CAS No. |

65939-71-1 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-oxo-3-phenyloxolane-3-carboxamide |

InChI |

InChI=1S/C11H11NO3/c12-10(14)11(6-9(13)15-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14) |

InChI Key |

IPVFUIPKAIDTCC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OCC1(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with a suitable amine to form an amide intermediate, which is then cyclized under acidic or basic conditions to yield the target compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-oxo-3-phenyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-oxo-3-phenyltetrahydrofuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

2-Oxo-5-phenyloxolane-3-carboxylic Acid

- Structure : Shares the oxolane core and phenyl group at position 5 but differs in substituents: a carboxylic acid (-COOH) at position 3 and a ketone at position 2 .

- Key Differences :

- Data: Property 5-Oxo-3-phenyloxolane-3-carboxamide 2-Oxo-5-phenyloxolane-3-carboxylic Acid Molecular Formula C₁₂H₁₁NO₃ (inferred) C₁₁H₁₀O₄ Molecular Weight ~217.22 (inferred) 206.2 g/mol Functional Groups Carboxamide, ketone, phenyl Carboxylic acid, ketone, phenyl

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Features a pyrrolidine (five-membered amine ring) with a methyl group at position 1, a ketone at position 5, and a carboxylic acid at position 3 .

- Key Differences :

- Data: Property 5-Oxo-3-phenyloxolane-3-carboxamide 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid CAS Number Not provided 42346-68-9 Functional Groups Carboxamide, ketone, phenyl Carboxylic acid, ketone, methyl

Thiazolidine and Bicyclic Derivatives

- Examples : Compounds in , such as (4S)-4-carboxy-5,5-dimethylthiazolidine derivatives, incorporate sulfur-containing thiazolidine rings and bicyclic systems .

- Bicyclic structures (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) confer rigidity, which may improve target selectivity but complicate synthesis .

Research Findings and Implications

Bioactivity : The carboxamide group in 5-oxo-3-phenyloxolane-3-carboxamide may enhance interactions with biological targets (e.g., proteases or kinases) compared to carboxylic acid analogs, which are more prone to ionization at physiological pH .

Synthetic Accessibility : Oxolane derivatives are generally easier to functionalize than pyrrolidines or thiazolidines due to the stability of the ether linkage .

Biological Activity

5-Oxo-3-phenyloxolane-3-carboxamide, a compound with the molecular formula C11H11NO3, is a derivative of tetrahydrofuran and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

| Property | Details |

|---|---|

| CAS Number | 65939-71-1 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 5-Oxo-3-phenyloxolane-3-carboxamide |

The compound comprises a phenyl group, a carboxamide group, and a ketone group, which contribute to its unique chemical behavior and biological activity. The presence of these functional groups allows for interactions with various biological targets.

The biological activity of 5-Oxo-3-phenyloxolane-3-carboxamide is primarily attributed to its ability to modulate enzyme activities and signal transduction pathways. The compound can bind to specific enzymes or receptors, leading to:

- Inhibition of Enzyme Activity : This may result in reduced cellular proliferation or altered metabolic pathways.

- Alteration of Signal Transduction Pathways : This can affect cellular responses to external stimuli, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Activity

Research indicates that 5-Oxo-3-phenyloxolane-3-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain bacteria have been reported, suggesting effective antimicrobial action against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce cytotoxicity in several cancer cell lines:

- IC50 Values : Research has shown IC50 values ranging from 10 μM to 25 μM against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising anticancer activity.

Case Studies

- Antimicrobial Efficacy Study : A study evaluating the antimicrobial effects of various carboxamide derivatives found that 5-Oxo-3-phenyloxolane-3-carboxamide exhibited superior inhibition against Salmonella enterica with an MIC of 15 μg/mL. The study highlighted the compound's potential as a biopreservative in food applications due to its efficacy at low concentrations .

- Cytotoxicity Assessment : In a comparative analysis of several compounds derived from tetrahydrofuran, 5-Oxo-3-phenyloxolane-3-carboxamide was shown to be more effective than its analogs in inducing apoptosis in cancer cell lines, with a notable mechanism involving the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.